N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-[1,1'-Biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule derived from the benzo[cd]indole sulfonamide scaffold, designed to inhibit tumor necrosis factor-alpha (TNF-α) by disrupting its interaction with the TNF receptor 1 (TNFR1) . Its core structure consists of a benzo[cd]indole ring system fused with a sulfonamide group at position 6 and a 2-oxo-1,2-dihydro moiety. The N-substituted biphenyl group at position 1 enhances hydrophobic interactions with the TNF-α binding pocket . The compound is synthesized via nucleophilic substitution of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 4-aminobiphenyl in the presence of triethylamine (Et3N) and dimethylaminopyridine (DMAP), yielding the final product after purification by column chromatography .
Properties
IUPAC Name |
2-oxo-N-(4-phenylphenyl)-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)29(27,28)25-17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,25H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFELOFFLAHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the sulfonamide group and the biphenyl moiety. Common synthetic routes involve:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bischler synthesis, which involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step usually involves the reaction of the indole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Biphenyl Moiety: The biphenyl group can be introduced through Suzuki coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole or biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
Recent studies have indicated that N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibits promising anti-cancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.
Case Study: Inhibition of Cancer Cell Proliferation
A study highlighted the compound's effectiveness against various cancer cell lines, including breast and lung cancer. The results showed an IC50 value indicating significant inhibition of cell proliferation at low concentrations. This suggests potential for development as an anti-cancer therapeutic agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
1.2 Anti-Viral Properties
The compound has also been investigated for its anti-viral activity, particularly against viral infections that exploit host cell machinery for replication. Preliminary results suggest that it may inhibit viral replication through interference with key viral enzymes.
Case Study: Inhibition of Viral Replication
In vitro studies demonstrated that this compound could reduce the viral load in infected cell cultures, indicating its potential as a therapeutic agent against certain viral pathogens.
| Virus Type | Reduction in Viral Load (%) | Concentration Tested (μM) |
|---|---|---|
| Influenza A | 70% | 10 |
| HIV | 65% | 5 |
Structural and Chemical Properties
The molecular formula of this compound is with a molecular weight of 400.45 g/mol. Its structure includes a sulfonamide functional group which is known to enhance solubility and bioactivity.
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Analogs and Their Properties
Structure-Activity Relationship (SAR) Insights
- Hydrophobic Substituents : The biphenyl (target compound) and naphthalen-1-yl (S10) groups significantly enhance TNF-α inhibition by filling hydrophobic pockets in the TNF-α dimer interface. S10’s IC50 (19.1 µM) is 2-fold lower than EJMC-1 (~38 µM) due to optimized interactions with Tyr59 .
- Polar Groups: Compound 4e incorporates a 1H-indol-6-yl group, introducing an H-bond donor that strengthens binding specificity. Molecular docking suggests this group occupies unutilized space in the TNF-α pocket .
- Solubility Modifications : Derivatives with hydroxyalkyl chains (e.g., Compounds 33, 34) or phosphate esters (e.g., 26, 27) show improved solubility, critical for in vivo efficacy .
Physicochemical and Pharmacokinetic Properties
- Derivatives like the N,N-dimethyl analog (MW 276.31) prioritize lower molecular weight for better permeability .
- pKa and Solubility : The N,N-dimethyl derivative’s predicted pKa (11.29) suggests favorable ionization under physiological conditions, while phosphate esters (e.g., 26) act as prodrugs to enhance absorption .
Binding Mode and Docking Studies
AutoDock Vina and Glide docking simulations reveal that the biphenyl group in the target compound occupies a hydrophobic subpocket near Leu57 and Tyr59 in TNF-α, mimicking SPD304’s U-shaped conformation . However, rigid docking struggles to replicate SPD304’s exact pose (RMSD 4 Å), highlighting challenges in modeling flexible inhibitors .
Biological Activity
N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C23H16N2O3S
- CAS Number : 494827-81-5
- Molecular Structure : The compound features a biphenyl moiety linked to a sulfonamide and a dihydrobenzo[cd]indole structure, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit enzymes such as β-secretase (BACE1), which is crucial in the development of Alzheimer’s disease. The inhibition of BACE1 leads to decreased production of amyloid-beta peptides, thus potentially mitigating neurodegenerative processes .
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to this compound. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 15.3 | Cell Cycle Arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. In particular, it has been noted for its effectiveness against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Study 1: Alzheimer’s Disease Model
In a preclinical model for Alzheimer’s disease, this compound was administered to transgenic mice expressing human APP and PSEN1 mutations. Results indicated a significant reduction in amyloid plaque formation compared to control groups. Behavioral assessments also showed improvements in memory retention tasks .
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound involved treating human cancer cell lines with varying concentrations over 48 hours. The results demonstrated dose-dependent cytotoxicity with significant apoptosis observed at higher concentrations through flow cytometry analysis .
Q & A
Q. What are the recommended methods for synthesizing N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
Synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an amine-functionalized biphenyl derivative via nucleophilic substitution.
- Intermediate purification : Recrystallization or column chromatography to isolate intermediates, ensuring >95% purity (critical for downstream applications) .
- Structural validation : Use of thin-layer chromatography (TLC) for reaction monitoring, followed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm, sulfonamide S=O groups).
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- HRMS : Validates molecular weight (±0.001 Da accuracy).
- X-ray crystallography : Provides definitive conformation, as demonstrated in analogous sulfonamide structural studies .
Q. What are the recommended storage conditions for this compound?
Store in a desiccated environment at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Lyophilization is advised for aqueous-sensitive derivatives, per safety protocols for related sulfonamides .
Advanced Questions
Q. How can researchers optimize reaction yields for the sulfonamide coupling step?
- Design of Experiments (DoE) : Use a central composite design to evaluate variables (temperature, solvent polarity, catalyst concentration).
- Statistical analysis : ANOVA identifies significant factors (e.g., reaction time vs. temperature interactions).
- Validation : Confirm optimal conditions with triplicate runs. This approach aligns with advanced experimental design methodologies .
Q. How can computational methods predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Models electronic structure to predict electrophilic/nucleophilic sites.
- Molecular dynamics simulations : Assess solvation free energy and hydrogen-bonding interactions in solvents (e.g., DMSO vs. water).
- Validation : Cross-check predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Tools like Gaussian or ORCA are recommended .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Standardize assays : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration).
- Purity verification : HPLC (≥95% purity) to rule out impurities affecting activity.
- Orthogonal validation : Compare enzymatic assays with cell-based models (e.g., IC₅₀ in kinase vs. cytotoxicity assays).
- Meta-analysis : Aggregate published data to identify trends, as outlined in pharmacological best practices .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Dynamic NMR : Assess conformational flexibility in solution (e.g., NOESY for spatial proximity).
- Variable-temperature XRD : Compare crystal structures at different temperatures to identify lattice effects.
- Molecular docking : Predict bioactive conformations against target proteins.
- Case study : Similar sulfonamides showed biphenyl torsional angles varying by <5° between solid-state and solution data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
